molecular formula C9H8BrNOS B15323110 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one

8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one

Cat. No.: B15323110
M. Wt: 258.14 g/mol
InChI Key: YEAZRFGPFQCUPS-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one is a brominated derivative of the 1,4-benzothiazepine heterocyclic scaffold, a structure of high significance in medicinal chemistry and pharmaceutical research . This compound serves as a valuable synthetic intermediate for the exploration and development of novel therapeutic agents. The core 1,4-benzothiazepine structure is extensively investigated for its potential in treating cardiovascular diseases. Research indicates that derivatives of this class can function as multifunctional agents, capable of stabilizing ryanodine receptor 2 (RyR2) calcium release channels to prevent pathological calcium leak from the sarcoplasmic reticulum, while simultaneously enhancing cardiac sarco-endoplasmic reticulum calcium load by activating the SERCA2a pump . This dual mechanism of action makes such compounds promising leads for improving cardiac function in conditions like heart failure. As a brominated analog, this compound is primarily suited for use in research and development activities. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

8-bromo-1,5-dihydro-4,1-benzothiazepin-2-one

InChI

InChI=1S/C9H8BrNOS/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12)

InChI Key

YEAZRFGPFQCUPS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one typically involves multiple steps, starting with the construction of the benzothiazepine core. One common method includes the cyclization of appropriately substituted thiophenes with halogenated intermediates under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromates, bromides, and other oxidized derivatives.

  • Reduction Products: Derivatives lacking the bromine atom or reduced functional groups.

  • Substitution Products: Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a tool to study biological processes and pathways. Its derivatives may act as probes or inhibitors in biochemical assays, helping to elucidate the roles of specific enzymes or receptors.

Medicine: The compound and its derivatives have potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis, targeting various diseases and conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways and molecular targets involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

1,5-Benzothiazepine Derivatives

The 1,5-benzothiazepine scaffold is a well-established pharmacophore. Key comparisons include:

Compound Substituents/Modifications Biological Activity Therapeutic Use
8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one Bromine at C8; tetrahydro ring system Anticancer (inferred from class activity) Under investigation
Diltiazem Methoxy groups at C3, C4; acetyloxy at C5 Calcium channel blockade Hypertension, angina
Quetiapine Fumarate Dibenzothiazepine core; piperazine side chain Serotonin/dopamine receptor antagonism Schizophrenia, bipolar disorder
Ahmed et al. derivatives (e.g., Patent 6,7) Varied substituents (e.g., halogens, alkyl chains) Anticancer (explicitly demonstrated) Oncology research

Key Differences :

  • The 8-bromo substitution in the target compound distinguishes it from clinically used 1,5-benzothiazepines (e.g., Diltiazem), which lack halogenation. Bromine enhances lipophilicity and may improve blood-brain barrier penetration or DNA intercalation in anticancer applications .
  • The 4,1-ring fusion (vs.

Benzodiazepine Analogues

Though structurally distinct (benzodiazepines contain two nitrogens vs. sulfur in benzothiazepines), comparisons highlight pharmacological overlaps:

Compound Core Structure Key Activity
Bromazepam 1,4-Benzodiazepine Anxiolytic, anticonvulsant
This compound 4,1-Benzothiazepine Hypothesized CNS activity (unconfirmed)

Key Differences :

  • The sulfur atom in benzothiazepines may confer redox-modulating properties absent in benzodiazepines.

Q & A

Q. What are the critical steps for synthesizing 8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one with high yield and purity?

Synthesis involves a multi-step approach:

Bromination : Introduce bromine at the 8-position using electrophilic aromatic substitution under controlled conditions (e.g., NBS in DCM).

Cyclization : Use acid-catalyzed thia-Michael addition to form the benzothiazepine core.

Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Key parameters include temperature control (0–25°C for bromination) and stoichiometric ratios (1:1.2 substrate-to-brominating agent). Avoid prolonged reaction times to prevent side-product formation .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., bromine-induced deshielding at 8-position).
  • XRD : Resolves conformational preferences (e.g., boat vs. chair conformation of the thiazepine ring).
  • HRMS : Validates molecular weight (MW: 256.09 g/mol) and isotopic patterns.
    Cross-referencing XRD data with DFT-optimized structures enhances reliability .

Advanced Research Questions

Q. How do bromine’s electronic effects influence binding affinity in enzyme inhibition studies?

Bromine’s electron-withdrawing nature enhances hydrogen/halogen bonding with target proteins. For example:

  • In α-glucosidase inhibition, bromine stabilizes interactions with catalytic residues (e.g., Asp214 in yeast α-glucosidase).
  • Methodological Insight : Perform molecular docking (AutoDock Vina) with and without bromine to quantify binding energy differences (ΔG ≈ −2.3 kcal/mol with bromine) .

Q. What strategies resolve discrepancies in biological activity data across enzyme assays?

Contradictions may arise from assay conditions:

pH Sensitivity : α-Glucosidase activity varies between pH 6.8 (intestinal) and 4.5 (lysosomal). Standardize buffers.

Substrate Competition : Use p-nitrophenyl glucopyranoside (pNPG) at 2 mM to avoid non-competitive inhibition.

Controls : Include acarbose (IC50_{50} ≈ 1.2 μM) as a reference inhibitor. Replicate assays ≥3 times to confirm IC50_{50} trends .

Q. How can conformational analysis (XRD/DFT) guide derivative design?

  • XRD Data : Reveals intramolecular hydrogen bonds (e.g., O–H···N) that lock the compound into bioactive conformations.
  • DFT Calculations : B3LYP/6-311+G(d,p) level identifies low-energy conformers. Derivatives with substituents that stabilize these conformers show 2–3× higher activity .

Methodological Design & Data Analysis

Q. How to optimize reaction conditions for novel benzothiazepine derivatives?

  • DoE Approach : Vary catalysts (e.g., Pd/C vs. FeCl3_3), solvents (DMF vs. THF), and temperatures (60–120°C).
  • Yield-Purity Tradeoff : Higher temperatures (100°C) increase cyclization rates but may degrade bromine substituents. Monitor via TLC (Rf_f = 0.3 in 3:7 EtOAc/hexane) .

Q. What safety protocols are essential for handling brominated benzothiazepines?

  • PPE : Gloves, lab coat, and goggles.
  • Storage : Inert atmosphere (N2_2), desiccated at −20°C.
  • Spill Management : Neutralize with NaHCO3_3/sand; avoid water contact to prevent HBr release .

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